molecular formula C11H14INO B8148999 N-(5-iodo-2-methylbenzyl)oxetan-3-amine

N-(5-iodo-2-methylbenzyl)oxetan-3-amine

Cat. No.: B8148999
M. Wt: 303.14 g/mol
InChI Key: DKUAORQHMAQASZ-UHFFFAOYSA-N
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Description

N-(5-iodo-2-methylbenzyl)oxetan-3-amine is a chemical compound that features a unique structure combining an oxetane ring with an iodinated benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodo-2-methylbenzyl)oxetan-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-iodo-2-methylbenzyl)oxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides or other substituted products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(5-iodo-2-methylbenzyl)oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with enzymes or receptors. The iodinated benzylamine moiety can also participate in binding interactions with biological targets, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylbenzyl)oxetan-3-amine: Lacks the iodine atom, which may result in different reactivity and biological activity.

    N-(5-bromo-2-methylbenzyl)oxetan-3-amine: Similar structure but with a bromine atom instead of iodine, which can affect its chemical properties and interactions.

Uniqueness

N-(5-iodo-2-methylbenzyl)oxetan-3-amine is unique due to the presence of the iodine atom, which can enhance its reactivity and potential biological activity. The combination of the oxetane ring and the iodinated benzylamine moiety provides a versatile scaffold for the development of new compounds with diverse applications .

Properties

IUPAC Name

N-[(5-iodo-2-methylphenyl)methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c1-8-2-3-10(12)4-9(8)5-13-11-6-14-7-11/h2-4,11,13H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUAORQHMAQASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)CNC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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